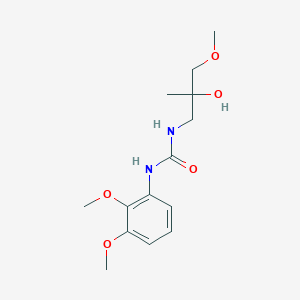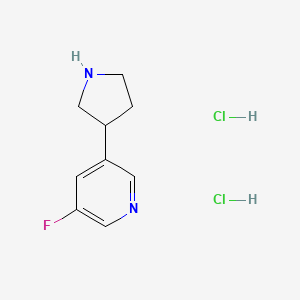
Dihydrochlorure de 3-fluoro-5-(pyrrolidin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2FN2. It is a pyridine derivative that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research. In
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride is not fully understood. However, it is believed to work by inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in an increase in the concentration of these neurotransmitters in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. This results in an increase in locomotor activity, as well as an increase in the release of hormones such as corticosterone. It has also been found to have an effect on the reward system in the brain, making it a potential candidate for the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride is that it has a high affinity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and biochemical processes. However, one of the limitations of this compound is that it is relatively unstable and can degrade over time. This can make it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for the study of 3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride. One potential direction is the study of its potential use in the treatment of addiction. It has been found to have an effect on the reward system in the brain, making it a promising candidate for further research in this area. Another potential direction is the study of its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. It has been found to have an effect on the release of neurotransmitters, making it a potential candidate for the treatment of these disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in scientific research.
Méthodes De Synthèse
The synthesis of 3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride is a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 3-cyanopyridine with 3-aminopyrrolidine to form 3-(pyrrolidin-3-yl)pyridine. This intermediate is then reacted with hydrogen fluoride and acetic anhydride to form 3-fluoro-5-(pyrrolidin-3-yl)pyridine. Finally, the product is reacted with hydrochloric acid to obtain 3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride.
Applications De Recherche Scientifique
Découverte de médicaments
Le cycle pyrrolidine, qui fait partie de la molécule de « Dihydrochlorure de 3-fluoro-5-(pyrrolidin-3-yl)pyridine », est largement utilisé par les chimistes médicinaux pour obtenir des composés pour le traitement des maladies humaines . L'intérêt pour cette structure saturée est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore grâce à l'hybridation sp3, la contribution à la stéréochimie de la molécule et la couverture tridimensionnelle (3D) accrue due à la non-planarité du cycle .
Traitement des maladies du système nerveux
Des recherches biologiques ont montré que les pyrrolo[3,4-c]pyridines peuvent être utilisées pour traiter les maladies du système nerveux . Le mécanisme d'action exact et les maladies spécifiques qui peuvent être traitées avec ces composés font l'objet de recherches en cours.
Traitement des troubles du système immunitaire
Les pyrrolo[3,4-c]pyridines, qui sont structurellement apparentées au « this compound », se sont également avérées avoir des applications dans le traitement des troubles du système immunitaire . Des recherches supplémentaires sont nécessaires pour déterminer les troubles spécifiques qui peuvent être traités et l'efficacité de ces traitements.
Applications antidiabétiques
Des composés contenant la structure pyrrolo[3,4-c]pyridine se sont avérés avoir des propriétés antidiabétiques . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antidiabétiques.
Applications antimycobactériennes
Les pyrrolo[3,4-c]pyridines se sont avérées avoir une activité antimycobactérienne . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans le traitement des infections mycobactériennes.
Applications antivirales
Des composés contenant la structure pyrrolo[3,4-c]pyridine se sont avérés avoir des propriétés antivirales . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antiviraux.
Applications antitumorales
Les pyrrolo[3,4-c]pyridines se sont avérées avoir une activité antitumorale . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antitumoraux.
Synthèse de médicaments anticancéreux
Les fluoropyridines, telles que le « this compound », ont été utilisées comme précurseurs dans la synthèse de médicaments anticancéreux . Les médicaments spécifiques qui peuvent être synthétisés à l'aide de ce composé font l'objet de recherches en cours.
Propriétés
IUPAC Name |
3-fluoro-5-pyrrolidin-3-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-9-3-8(5-12-6-9)7-1-2-11-4-7;;/h3,5-7,11H,1-2,4H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZISEIISYDNHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CN=C2)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid](/img/structure/B2392116.png)

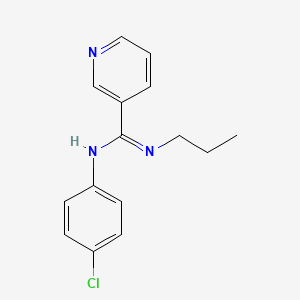
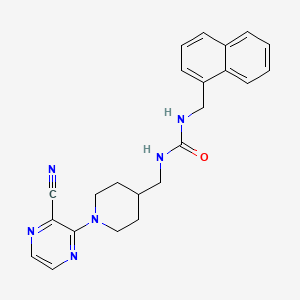



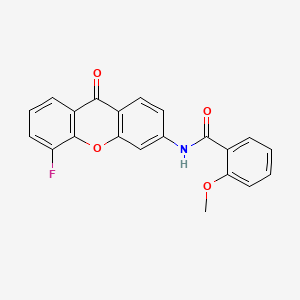

![2-Cyclopropyl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2392133.png)
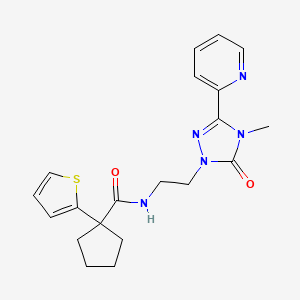
![4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2392136.png)
